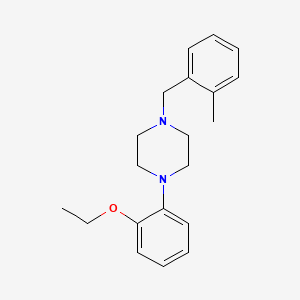![molecular formula C22H22N4O B5659178 (3R*,4S*)-1-[(4-methyl-2-phenylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5659178.png)
(3R*,4S*)-1-[(4-methyl-2-phenylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of analogues similar to the target compound involves efficient synthetic routes exploring a variety of substitution patterns. For instance, Wagman et al. (2017) developed synthetic routes for a related family of compounds, showcasing the ability to access a diverse array of analogues through modifications at specific positions on the core structure (Wagman et al., 2017). This approach may be applicable to the synthesis of "(3R*,4S*)-1-[(4-methyl-2-phenylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine," focusing on the optimization of substituents to enhance the compound's desired properties.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques like X-ray crystallography, NMR, and computational methods. For example, studies by Grošelj et al. (2013) and Evans (2007) on closely related molecules have illustrated the importance of stereochemistry and the impact of substituents on the molecular conformation (Grošelj et al., 2013); (Evans, 2007). These analyses are critical for understanding the three-dimensional arrangement of atoms in the molecule and its implications for reactivity and interaction with biological targets.
Chemical Reactions and Properties
The reactivity of pyrrolidine and pyrimidine derivatives can be influenced by their structural features. Research by Ibberson et al. (2023) on derivatives with similar structural motifs has demonstrated a variety of chemical reactions these compounds can undergo, providing insights into their functional group transformations and potential chemical properties (Ibberson et al., 2023).
Physical Properties Analysis
The physical properties of chemical compounds like melting points, solubility, and crystallinity are often determined experimentally. Studies on structurally similar compounds can offer predictions about the physical behavior of "(3R*,4S*)-1-[(4-methyl-2-phenylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine," including its solubility in various solvents and its thermal stability.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are crucial for understanding the compound's behavior in chemical reactions and biological systems. The work by Duan et al. (2019) on phenylpyrrolidinyl sulfones highlights the role of structural elements in achieving selectivity and reactivity, providing a model for investigating the chemical properties of our target compound (Duan et al., 2019).
properties
IUPAC Name |
[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-(4-methyl-2-phenylpyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-15-18(12-24-21(25-15)17-10-6-3-7-11-17)22(27)26-13-19(20(23)14-26)16-8-4-2-5-9-16/h2-12,19-20H,13-14,23H2,1H3/t19-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIENFWVYVNHFMZ-UXHICEINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N2CC(C(C2)N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1C(=O)N2C[C@@H]([C@H](C2)N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5659102.png)
![8-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5659106.png)
![1-(3-methylpyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B5659115.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-4-piperidin-3-ylbenzamide](/img/structure/B5659129.png)

![4-({[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)phenyl acetate](/img/structure/B5659131.png)
![(1S*,5R*)-3-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5659146.png)
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5659148.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5659150.png)
![N-(4-{[benzyl(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5659151.png)
![3-(4-chlorophenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5659160.png)
![{1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5659162.png)
![2-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5659168.png)
![1,3-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1H-indole-2-carboxamide](/img/structure/B5659175.png)